2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one
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Overview
Description
2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one: is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, featuring a chloro, fluoro, and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-fluoro-4-methoxybenzaldehyde is reacted with chloroacetyl chloride in the presence of triethylamine to yield the desired product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted derivatives with amines or thiols.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding phenol.
Scientific Research Applications
Chemistry: 2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the development of new products and technologies.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro, fluoro, and methoxy substituents can influence the compound’s binding affinity and selectivity, affecting its biological activity.
Comparison with Similar Compounds
- 1-(4-Chloro-2-fluoro-5-methoxyphenyl)ethan-1-one
- 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one
- 2-Chloro-4-fluoroacetophenone
Comparison: 2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is unique due to the specific arrangement of its substituents The presence of the chloro, fluoro, and methoxy groups on the phenyl ring imparts distinct chemical and physical properties, differentiating it from similar compounds
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-1-(2-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
HAKIVCYIMQEFQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCl)F |
Origin of Product |
United States |
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